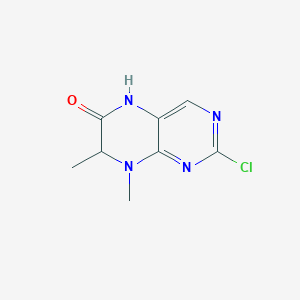
2-chloro-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one is a synthetic organic compound belonging to the pteridine family Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one typically involves multi-step organic reactions. A common synthetic route may include the chlorination of a precursor pteridine compound followed by methylation under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing safety measures for handling reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
2-chloro-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pteridines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-chloropteridine: A simpler analog with similar chemical properties.
7,8-dimethylpteridine: Lacks the chlorine atom but shares the methyl groups.
6-hydroxypteridine: Contains a hydroxyl group instead of a chlorine atom.
Uniqueness
2-chloro-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H9ClN4O |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
2-chloro-7,8-dimethyl-5,7-dihydropteridin-6-one |
InChI |
InChI=1S/C8H9ClN4O/c1-4-7(14)11-5-3-10-8(9)12-6(5)13(4)2/h3-4H,1-2H3,(H,11,14) |
InChI Key |
HUWKYZADVNHZDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=CN=C(N=C2N1C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





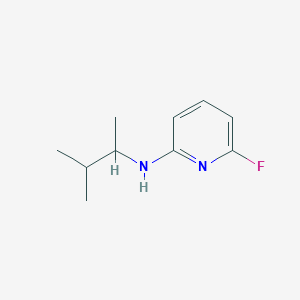
![5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B12100635.png)
![3-[2-(3,4-Dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol](/img/structure/B12100639.png)


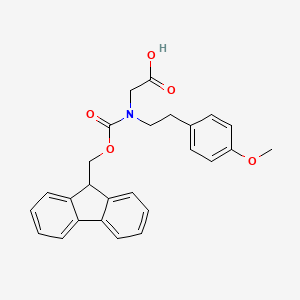
![Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12100656.png)
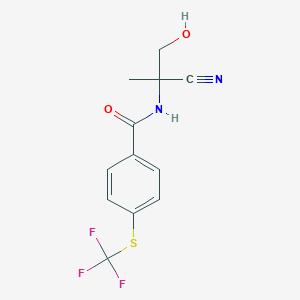
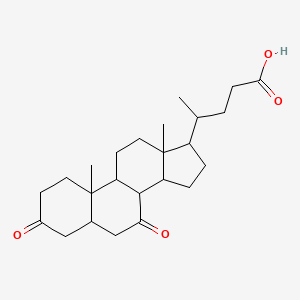

![5a,5b,8,8,11a,13b-Hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12100697.png)
